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Compound of Interest

Compound Name: N-Methyl-4-nitroaniline

Cat. No.: B087028 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the characterization of N-Methyl-
4-nitroaniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed

experimental protocols, spectral data summaries, and structural assignments are presented to

facilitate its identification and analysis in research and development settings.

Introduction
N-Methyl-4-nitroaniline is a chemical intermediate utilized in the synthesis of dyes,

pharmaceuticals, and other organic compounds.[1][2][3] Accurate structural confirmation and

purity assessment are critical, for which NMR spectroscopy is an indispensable tool. This

application note outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C

NMR spectra of N-Methyl-4-nitroaniline.

Chemical Structure and Atom Numbering
The chemical structure of N-Methyl-4-nitroaniline is shown below with IUPAC numbering for

unambiguous assignment of NMR signals.

Caption: Chemical structure of N-Methyl-4-nitroaniline with atom numbering.
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The following tables summarize the ¹H and ¹³C NMR spectral data for N-Methyl-4-nitroaniline
recorded in different deuterated solvents. Chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of N-Methyl-4-nitroaniline

Solvent Atom
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

DMSO-d₆ H2, H6 8.02 d 9.0

H3, H5 6.62 d 9.0

NH 7.32 br s -

CH₃ 2.81 d 5.1

CDCl₃ H2, H6 8.09 d 9.5

H3, H5 6.53 d 9.5

NH 4.70 br s -

CH₃ 2.94 d 5.2

Data compiled from multiple sources.[4][5] d = doublet, br s = broad singlet

Table 2: ¹³C NMR Spectral Data of N-Methyl-4-nitroaniline
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Solvent Atom Chemical Shift (δ) ppm

DMSO-d₆ C4 (C-NO₂) 156.67

C1 (C-NH) 136.63

C2, C6 127.37

C3, C5 113.35

CH₃ 39.5 (overlapped with solvent)

Acetone-d₆ C4 (C-NO₂) 154.2

C1 (C-NH) 138.8

C2, C6 126.5

C3, C5 110.9

CH₃ 30.7

Data compiled from multiple sources.[6][7]

Experimental Protocols
A generalized protocol for obtaining high-quality NMR spectra of N-Methyl-4-nitroaniline is

provided below.

Sample Preparation
Weigh approximately 10-20 mg of N-Methyl-4-nitroaniline.

Transfer the sample into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

NMR Data Acquisition
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Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Tune and shim the spectrometer to optimize magnetic field homogeneity.

For ¹H NMR:

Spectrometer Frequency: 300-500 MHz.

Pulse Program: Standard single-pulse (zg30).

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans: 8-16.

For ¹³C NMR:

Spectrometer Frequency: 75-125 MHz.

Pulse Program: Proton-decoupled single-pulse (zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing
Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum manually or automatically.

Perform baseline correction.

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Integrate the peaks in the ¹H spectrum to determine proton ratios.
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Analyze peak multiplicities and coupling constants to elucidate the spin-spin coupling

network.

Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow and the logical relationship

between the molecule's structure and its NMR signals.
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Click to download full resolution via product page

Caption: Experimental workflow for NMR characterization.
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Figure 3. N-Methyl-4-nitroaniline Structure-Spectrum Correlation
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Caption: Correlation of molecular structure with observed NMR signals.

Interpretation of Spectra
¹H NMR Spectrum: The aromatic region displays a characteristic AA'BB' system with two

doublets, consistent with a 1,4-disubstituted benzene ring. The downfield doublet (~8.0-8.1

ppm) corresponds to the protons ortho to the electron-withdrawing nitro group, while the

upfield doublet (~6.5-6.6 ppm) corresponds to the protons ortho to the electron-donating N-

methylamino group. The methyl protons appear as a doublet due to coupling with the

adjacent NH proton. The NH proton itself is typically a broad singlet, the chemical shift of

which is highly dependent on solvent and concentration.[4][8]

¹³C NMR Spectrum: The spectrum shows six distinct carbon signals as expected from the

molecule's symmetry. The two quaternary carbons (C1 and C4) are readily identified. The

carbon attached to the nitro group (C4) is the most downfield aromatic signal due to strong

deshielding. The methyl carbon (C7) appears at the highest field (~30 ppm).

Conclusion
This application note provides a standardized framework for the ¹H and ¹³C NMR

characterization of N-Methyl-4-nitroaniline. The tabulated data and detailed protocols offer a
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reliable reference for researchers in synthetic chemistry and drug development, ensuring

accurate and reproducible analysis of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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